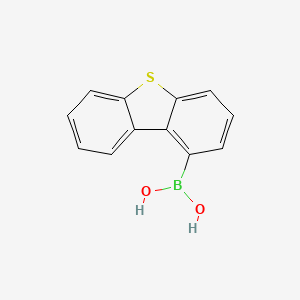

Dibenzothiophene-1-boronic acid

Description

Dibenzothiophene-1-boronic acid is a boronic acid derivative of dibenzothiophene, a heterocyclic compound comprising two benzene rings fused to a central thiophene ring. The boronic acid (-B(OH)₂) group at position 1 of the dibenzothiophene framework makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and organic electronics.

Properties

IUPAC Name |

dibenzothiophen-1-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMKWIWQQJZXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C3=CC=CC=C3SC2=CC=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dibenzothiophene-1-boronic acid is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of metallo-β-lactamases and its applications in synthetic organic chemistry. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by recent research findings.

This compound (C₁₂H₉BO₂S) is characterized by its boronic acid moiety, which is crucial for its reactivity in various chemical reactions, including the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis. The compound can be synthesized through several methods, including the reaction of dibenzothiophene derivatives with boronic acids under palladium catalysis .

Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Suzuki-Miyaura Coupling | Reaction with aryl halides using palladium catalysts | High |

| Electrophilic Activation | Cyclization of intermediates formed from sulfinate esters | Moderate to High |

The method employed significantly affects the yield and purity of this compound and its derivatives .

Research indicates that this compound exhibits notable biological activity through its ability to inhibit metallo-β-lactamases. These enzymes are responsible for antibiotic resistance in various bacterial strains, including Acinetobacter baumannii. The boronic acid group allows the compound to form covalent adducts with catalytic residues in these enzymes, thereby enhancing its potential as a therapeutic agent against resistant infections .

Case Studies and Findings

Recent studies have highlighted the effectiveness of this compound as a β-lactamase inhibitor:

- Inhibition of Metallo-β-Lactamases : A study demonstrated that this compound could inhibit multiple variants of β-lactamases with submicromolar affinity, indicating its potential use in combination therapies for treating resistant bacterial infections .

- Structural Analysis : Structural studies using X-ray crystallography revealed that the compound binds effectively to the active sites of β-lactamases, forming stable complexes that prevent substrate turnover .

- Therapeutic Applications : The compound has been explored for use in conjunction with existing antibiotics to restore their efficacy against resistant strains. For example, when combined with ceftazidime, this compound showed enhanced antibacterial activity against A. baumannii .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Development of Novel Inhibitors : Modifications to the dibenzothiophene structure may lead to more potent inhibitors with improved pharmacokinetic properties.

- Exploration in Chemical Biology : The ability to synthesize various derivatives opens possibilities for studying their interactions with biological systems and reactive oxygen species .

- Combination Therapies : Investigating the synergistic effects of dibenzothiophene derivatives with other antibiotics could provide new strategies for combating antibiotic resistance.

Scientific Research Applications

Dibenzothiophene-1-boronic acid is a chemical compound with diverse applications, particularly in medicinal chemistry and organic synthesis. Its unique structure, combining dibenzothiophene and boronic acid functionalities, allows for applications that other similar compounds cannot achieve.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions this compound is mainly used in Suzuki-Miyaura coupling reactions, which are important for creating carbon-carbon bonds. In these reactions, the boronic acid part reacts with aryl halides using palladium catalysts to produce biaryl compounds.

Petasis-Borono Mannich Reaction This compound can also be used in the Petasis-Borono Mannich reaction, where it acts as a boron reagent to create new C–C bonds.

Inhibitor of Metallo-β-Lactamases Boronic acids, including this compound, have been researched for their potential to inhibit metallo-β-lactamases, which are enzymes that cause antibiotic resistance. this compound's ability to form covalent adducts with catalytic residues enhances its potential as a therapeutic agent against resistant bacterial strains. Benzo[b]thiophene-2-ylboronic acid, a similar compound, is a 27 nM inhibitor of the class C beta-lactamase AmpC and can enhance the activity of beta-lactam antibiotics in bacteria that express related enzymes .

Synthesis of Diarylborinic Acids this compound derivatives are used in the synthesis of diarylborinic acids .

Other Applications

- Reactant in PDE4 inhibitors

- Chemoselective modification of oncolytic adenovirus

- Synthesis of a phosphorescent sensor for quantifying copper(II) ions

- UV promoted phenanthridine syntheses

- Preparation of CYP11B1 inhibitors for treating cortisol-dependent diseases

- Metal-free synthesis of primary aromatic amines from arylboronic acids

Interactions with Biological Targets

Studies have focused on how this compound interacts with biological targets, especially enzymes involved in antibiotic resistance. The compound can form stable complexes with metallo-β-lactamases, suggesting it could be developed into effective therapeutic agents. Research into its interactions with other chemical species has provided insights into its reactivity and stability under various conditions.

Structural and Functional Similarities

This compound shares structural and functional similarities with other compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Dibenzothiophene-4-boronic acid | Similar core structure | Different substitution pattern |

| Phenylboronic acid | Boronic acid group | Lacks thiophene structure |

| 2-Thiopheneboronic acid | Thiophene presence | Different position of boronic group |

| Naphthalene-1-boronic acid | Aromatic system | More stable due to naphthalene core |

Chemical Reactions Analysis

Nucleophilic Addition in Enzymatic Inhibition

Dibenzothiophene-1-boronic acid exhibits potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance. The reaction mechanism involves nucleophilic attack by the catalytic hydroxide ion (OH⁻) in the active site of New Delhi metallo-β-lactamase-1 (NDM-1), forming a stable tetrahedral boronate adduct .

Reaction Mechanism:

-

Coordination : The boron atom coordinates with the Zn²⁺ ions in the NDM-1 active site, polarizing the OH⁻ nucleophile.

-

Nucleophilic Attack : OH⁻ attacks the electrophilic boron center, forming a transient tetrahedral intermediate.

-

Adduct Formation : The intermediate stabilizes into a covalent boronate-enzyme complex, effectively inhibiting substrate hydrolysis .

Table 1: Energy Barriers for Nucleophilic Attack

| Reaction System | Energy Barrier (kcal/mol) |

|---|---|

| Imipenem Hydrolysis | 14 |

| Boronic Acid Inhibitor Binding | Simultaneous (No barrier) |

This reaction is critical for developing inhibitors against antibiotic-resistant bacteria, as the boronate adduct irreversibly blocks MBL activity .

Electrophilicity in Solution vs. Enzymatic Environments

The electrophilic nature of this compound varies significantly between aqueous solutions and enzyme active sites, quantified using Fukui indices (f⁺).

Key Findings:

-

In water, the boron atom exhibits moderate electrophilicity (f⁺(B) = 0.052 ± 0.003 a.u.), enabling reactivity with nucleophiles like OH⁻ .

-

Within the NDM-1 active site, the electrophilicity of the analogous carbon atom in imipenem increases dramatically (f⁺(C) = 0.084 ± 0.031 a.u.), highlighting enzymatic activation of substrates .

Table 2: Fukui Electrophilicity Indices

| Condition | f⁺(B) (Boronic Acid) | f⁺(C) (Imipenem) |

|---|---|---|

| Water Solution | 0.052 ± 0.003 | 0.039 ± 0.003 |

| NDM-1 Active Site | — | 0.084 ± 0.031 |

This enhanced electrophilicity in enzymatic environments underscores the compound’s potential as a targeted inhibitor .

Cross-Coupling Reactions

While specific data on this compound in cross-coupling is limited in the provided sources, boronic acids generally participate in Suzuki-Miyaura couplings. These reactions involve transmetalation with palladium catalysts to form C–C bonds. For example:

General Reaction Scheme :

textAr–B(OH)₂ + Ar'–X → Ar–Ar'

Here, the boronic acid reacts with aryl halides (X = Br, I) in the presence of a Pd catalyst .

Implications for Therapeutic Development

The covalent inhibition mechanism of this compound against MBLs positions it as a promising scaffold for antibiotics. Its ability to form stable adducts with catalytic residues, combined with tunable electrophilicity, enables the design of next-generation inhibitors to combat multidrug-resistant pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Compounds

The following analysis compares Dibenzothiophene-1-boronic acid with two related compounds from the evidence: 2-Benzothiophen-1-ylboronic acid (benzothiophene derivative) and [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid (thiophene derivative with dual boronic acid groups). Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Structural and Molecular Comparison

Key Observations:

Core Structure Complexity: this compound’s fused aromatic system likely enhances conjugation and stability compared to simpler benzothiophene or thiophene analogs. This could improve its performance in reactions requiring extended π-systems, such as organic light-emitting diodes (OLEDs).

Boronic Acid Substitution: The dual boronic acid groups in the thiophene derivative () enable multi-directional cross-coupling, useful for constructing dendritic or polymeric architectures . Mono-substituted analogs like 2-Benzothiophen-1-ylboronic acid () are more commonly used in single-step aryl-aryl bond formations .

Molecular Weight and Handling :

- The thiophene derivative’s lower molecular weight (171.8 vs. 178.014 for the benzothiophene analog) may facilitate easier purification and higher yields in small-molecule synthesis .

Practical Considerations

- Availability and Cost : The thiophene derivative with dual boronic acid groups () is commercially available at tiered pricing (e.g., $349 for 1000 mg), making it accessible for large-scale applications .

- Synthetic Utility : Benzothiophene-based boronic acids (e.g., ) are often preferred for drug discovery due to their balance of aromatic stability and reactivity .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis/purification to avoid inhalation of fine particulates. PPE (gloves, goggles) minimizes dermal exposure. Emergency protocols include immediate rinsing with water for spills and medical monitoring for delayed symptoms (e.g., CNS effects). Waste disposal must follow EPA guidelines for boron-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.